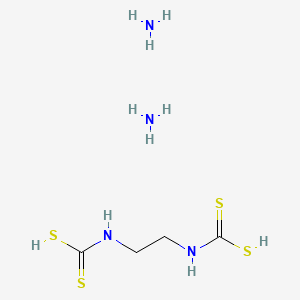

azane;2-(dithiocarboxyamino)ethylcarbamodithioic acid

Description

Historical Context and Evolution of Amobam as an Agrochemical Agent

The development of dithiocarbamate (B8719985) fungicides marked a significant advancement in the field of chemical plant protection, moving from inorganic compounds to more targeted organic chemicals. imskolkata.org The fungicidal properties of dithiocarbamates were discovered in the 1930s, leading to the development of a range of related compounds. imskolkata.org Amobam emerged within this wave of innovation as a broad-spectrum fungicide intended for use on fruit, vegetable, and field crops. herts.ac.uknih.gov

A key aspect of Amobam's use was its role as a precursor in the formation of other fungicides. For instance, when mixed with zinc sulfate, Amobam is converted to the fungicide Zineb (B1684293), another member of the ethylenebis(dithiocarbamate) (B1227036) group. herts.ac.ukresearcherslinks.com This practice of in-situ formation of a less water-soluble but more stable fungicide was a common application strategy.

However, with the evolution of pesticide science and regulatory standards, many older compounds, including Amobam, have been re-evaluated. Today, Amobam is considered an obsolete carbamate (B1207046) fungicide in many regions. herts.ac.uknih.gov This obsolescence is a result of several factors, including the development of more effective and targeted fungicides and a greater understanding of the environmental and toxicological profiles of older chemicals.

Current Academic Perspectives and Research Challenges Pertaining to Amobam

The current academic interest in Amobam is primarily focused on the challenges presented by its legacy as an obsolete pesticide. A significant hurdle for researchers is the limited availability of comprehensive data on its environmental fate, ecotoxicity, and long-term impacts. herts.ac.uk

Key Research Challenges:

Environmental Fate and Degradation: There is a scarcity of detailed studies on how Amobam behaves in the environment. Understanding its persistence in soil and water, its potential for bioaccumulation, and the identity and toxicity of its degradation products are critical research gaps. The degradation of dithiocarbamates can lead to the formation of compounds such as ethylenethiourea (B1671646) (ETU), which has its own toxicological concerns. frontiersin.org

Analytical Detection: Developing sensitive and specific analytical methods for detecting Amobam and its metabolites in various environmental matrices is a continuing challenge. The inherent instability of dithiocarbamates can complicate sample preparation and analysis. mdpi.comresearchgate.net

Toxicological Data: Comprehensive toxicological data for Amobam, particularly concerning chronic exposure and non-target organisms, is lacking. herts.ac.uk This information is crucial for a complete risk assessment.

Historical Use and Impact: Accurately reconstructing the historical use patterns and environmental loading of Amobam is difficult but essential for understanding its potential long-term environmental legacy.

The study of obsolete pesticides like Amobam serves as an important lesson in the lifecycle of chemical products and highlights the need for continuous monitoring and research to understand their lasting effects on the environment.

Properties

CAS No. |

3566-10-7 |

|---|---|

Molecular Formula |

C4H11N3S4 |

Molecular Weight |

229.4 g/mol |

IUPAC Name |

azane;2-(dithiocarboxyamino)ethylcarbamodithioic acid |

InChI |

InChI=1S/C4H8N2S4.H3N/c7-3(8)5-1-2-6-4(9)10;/h1-2H2,(H2,5,7,8)(H2,6,9,10);1H3 |

InChI Key |

KMVYPNBXCQCVGC-UHFFFAOYSA-N |

Isomeric SMILES |

C(CN=C(S)S)N=C(S)S.N.N |

Canonical SMILES |

C(CNC(=S)S)NC(=S)S.N.N |

Appearance |

Solid powder |

Other CAS No. |

3566-10-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

111-54-6 (Parent) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Amobam |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Amobam

Established Synthetic Pathways for Amobam within the Dithiocarbamate (B8719985) Class

The synthesis of Amobam typically involves the reaction of ethylenebis(dithiocarbamic acid) with ammonium (B1175870) salts smolecule.com. This process generally includes the following steps:

Preparation of Ethylenebis(dithiocarbamic Acid): This acid is usually synthesized from carbon disulfide and amines. smolecule.com

Reaction with Ammonium Salts: Ethylenebis(dithiocarbamic acid) is then reacted with ammonium hydroxide (B78521) or ammonium chloride under controlled conditions to yield Amobam smolecule.com.

Amobam is a dithiocarbamate salt resulting from the formal reaction of ethylenebis(dithiocarbamic acid) with 2 molar equivalents of ammonia (B1221849) nih.gov. This reaction yields a water-soluble crystalline solid nih.gov.

A new process for synthesizing zineb (B1684293) involves first synthesizing Amobam (referred to as ambam in the patent translation) using ethylenediamine, carbon disulfide, and ammonia water, and then reacting the Amobam with zinc chloride google.com. The amounts of reactants specified for synthesizing Amobam in this process are 150-210 Kg of ethylenediamine, 441-541 Kg of carbon disulfide, and 500-590 Kg of 40% ammonia water, or in the same proportion google.com. The addition of a stabilizer, such as sodium pyrosulfite, sodium sulfite, or sodium hydrosulfite, is also mentioned in the process of synthesizing Amobam google.com.

Analysis of Amobam's Chemical Reactivity and Degradation Mechanisms

Amobam, typical of dithiocarbamates, can undergo hydrolysis in aqueous environments, leading to the formation of ethylenebis(dithiocarbamic acid) and ammonium ions smolecule.com. The compound is also known to react with oxidizing agents, acids, and bases, which can result in the degradation of its active components smolecule.com. The chemistry of EBDCs, including Amobam, is complicated by their instability and their propensity to form polymers, especially in the presence of certain metal ions epa.gov. Degradation begins with production and continues with storage and application epa.gov. Important factors influencing chemical degradation include the presence of oxygen, humidity, temperature, and pH epa.gov.

Mechanistic Pathways of Amobam Degradation in Environmental Matrices

Amobam is an obsolete carbamate (B1207046) fungicide, and very little data relating to its environmental fate or degradation is available herts.ac.uk. However, as an EBDC, Amobam shares common degradation pathways with other compounds in this class epa.gov. EBDCs decompose rapidly in water, with a half-life of just a few hours, leading to hydrolysis products such as ethylenethiourea (B1671646) (ETU), ethyleneurea, and ethylenebis(isothiocyanate) publisso.de.

Formation and Academic Significance of Ethylenethiourea (ETU) as an Amobam Metabolite

Ethylenethiourea (ETU) is a common degradation product, metabolite, and impurity of EBDC fungicides, including Amobam epa.govpublisso.deacs.orgnih.gov. It is formed through the environmental degradation and metabolism of these pesticides acs.orgnih.gov. The content of ETU in EBDC fungicides depends on storage conditions and increases with increasing temperature, moisture, and length of storage nih.gov. ETU appears to be the dominant degradation product of all EBDCs and is considered to be of significant academic and toxicological concern epa.gov.

ETU is also a primary metabolite in humans following exposure to EBDCs publisso.de. It can be taken in directly as a degradation product or impurity present in EBDC formulations publisso.de. The formation of ETU from EBDCs is a key aspect of their environmental fate and biological activity publisso.denih.gov. Its presence in food products treated with EBDC fungicides has been detected, and it can also be formed when such foods are cooked nih.gov. The academic significance of ETU stems from its formation as a major breakdown product of a widely used class of fungicides and its associated toxicological properties epa.govacs.org.

Molecular and Cellular Mechanisms of Amobam S Biological Activity

Elucidation of Amobam's Mode of Action Against Fungal Pathogens

The fungicidal activity of Amobam, like other dithiocarbamates, is attributed to its disruptive effects on fungal metabolic pathways and essential cellular functions. While the precise mechanism can be complex and involve multiple targets, a key aspect is the interaction with enzyme systems critical for fungal survival and growth.

Enzymatic Inhibition and Metabolic Disruption by Amobam in Fungi

Dithiocarbamates are known to inhibit enzymes containing sulfhydryl (-SH) groups and to chelate metal ions, both of which are crucial components of many enzymes. The mechanism of action associated with the pesticidal activity of dithiocarbamates involves the inhibition of metal-dependent and sulfhydryl enzyme systems in fungi. This interference disrupts vital metabolic processes, ultimately leading to the inhibition of fungal growth and viability.

Specifically, dithiocarbamates exploit their strong metal binding capacity, forming complexes with metal ions such as Cu(II), Fe(II), Fe(III), Co(II), Mn(II), Ni(II), and Pb(II). This chelation can inactivate metal-containing enzymes, disrupting their catalytic or regulatory functions. Additionally, they can inhibit catalytic and regulatory thiol groups of cytoplasm constituents. This multi-site interaction makes it difficult for fungi to develop resistance.

While the exact spectrum of inhibited enzymes by Amobam specifically may not be fully elucidated in all cases, the general mechanism for dithiocarbamates points to interference with key metabolic pathways, including those involved in respiration and energy production. Some mechanisms proposed for ethylenebis(dithiocarbamate) (B1227036) formulations include the inhibition of metal-containing enzymes (possibly through chelation), decreased ATP production, disruption of lipid synthesis, and inactivation of amino acid sulfhydryl groups. Amobam is described as inhibiting respiration in target organisms, leading to their death.

Amobam-Induced Inhibition of Fungal Spore Germination and Mycelial Growth

Amobam has been shown to inhibit both spore germination and mycelial growth in fungi. These effects are critical components of its fungicidal action, preventing the establishment and spread of fungal infections.

Studies on the fungicidal activity of Amobam against various fungal strains have suggested that it inhibits spore germination and mycelial growth. This is consistent with the broader understanding of dithiocarbamates, which are known to inhibit the growth of fungi. The disruption of essential metabolic processes and enzyme function by Amobam prevents spores from developing into active mycelium and hinders the expansion of existing fungal colonies.

Research on other dithiocarbamates, such as mancozeb (B1675947) (a related ethylenebis(dithiocarbamate)), has also demonstrated inhibitory effects on conidial germination and mycelial growth of fungal pathogens. While specific quantitative data for Amobam's effect on spore germination and mycelial growth across a wide range of fungi may require further dedicated studies, the available information indicates that these are key aspects of its fungicidal mode of action.

Characterization of Amobam's Bactericidal Activity Mechanisms

Amobam also exhibits bactericidal activity, contributing to its broad-spectrum antimicrobial properties. Similar to its effects on fungi, the antibacterial action of Amobam is linked to the general mechanisms of dithiocarbamates, involving the disruption of bacterial enzyme systems and cellular processes.

Dithiocarbamates are known to inhibit metal-dependent and sulfhydryl enzyme systems in bacteria. This interaction can disrupt essential bacterial metabolic functions, leading to cell damage and death. The ability of dithiocarbamates to form complexes with metal ions is believed to play a role in their antibacterial activity, allowing them to interact with metalloenzymes in bacteria. This interaction can lead to damage and eventual death of the bacteria.

While detailed, specific mechanisms of Amobam's bactericidal activity against individual bacterial species may vary and require further investigation, the overarching principle involves the disruption of vital enzymatic processes through chelation and interaction with sulfhydryl groups, consistent with the known activity of dithiocarbamate (B8719985) compounds. Some studies on other dithiocarbamate derivatives and their metal complexes have shown varied antibacterial activities against both Gram-positive and Gram-negative bacteria, suggesting that the specific structure and the presence of metal ions can influence the spectrum and potency of their antibacterial effects.

Comparative Analysis of Amobam's Biological Activity Spectrum

Amobam is characterized by its broad-spectrum biological activity, effective against a range of fungal and bacterial pathogens. This broad activity is a significant feature of dithiocarbamates as a class, which are known for their effectiveness against various plant pathogens, primarily fungi but also bacteria.

The multi-site mode of action of Amobam, targeting multiple enzymes and metabolic pathways simultaneously, contributes to its broad spectrum and reduces the likelihood of pathogens developing resistance compared to single-site inhibitors.

Ecological and Environmental Impact Research on Amobam

Environmental Fate and Transport Studies of Amobam and its Degradation Products

The environmental fate and transport of a chemical like Amobam are influenced by how it breaks down and moves through different environmental media such as soil, water, and air. smolecule.comcdc.gov Understanding these processes is crucial for assessing the potential environmental impact and developing strategies to minimize its persistence. smolecule.com

Amobam, typical of dithiocarbamates, can undergo hydrolysis in aqueous environments, leading to the formation of ethylenebis(dithiocarbamic acid) and ammonium (B1175870) ions. smolecule.com It is also known to react with oxidizing agents, acids, and bases, which can result in the degradation of its active components. smolecule.com While specific detailed studies on the environmental fate and transport of Amobam are noted as being limited herts.ac.uk, research on the degradation pathways of dithiocarbamates in soil under different environmental conditions has been explored. smolecule.comnih.gov

After pesticide application, a considerable amount can remain associated with soil particles, with the duration depending on the compound's physicochemical properties (especially the organic carbon partition coefficient, Koc) and the soil and climatic conditions (particularly the organic carbon content of the soil). nih.gov Processes such as leaching, adsorption, absorption, volatilization, photodecomposition, chemical reaction, and metabolism by plants and soil microorganisms are known to influence the fate of pesticides in soil. nih.gov

Assessment of Amobam's Persistence and Degradation Kinetics in Soil and Aquatic Systems

The persistence of Amobam in the environment is directly related to its degradation kinetics in different media. While specific data on Amobam's soil degradation times (DT₅₀ and DT₉₀) are noted as unavailable herts.ac.uk, the environmental degradation of dithiocarbamates in air, water, and soil is generally considered relatively rapid due to photolysis and/or hydrolysis. nih.gov However, despite this, dithiocarbamates are still among the most frequently detected pesticides in the European Union. nih.gov

Degradation kinetics studies aim to understand the rate at which a substance breaks down under various environmental conditions, such as temperature, pH, and the presence of microorganisms or other chemicals. chemrxiv.orgrsc.orgresearchgate.net For dithiocarbamates, the breakdown can lead to the formation of degradation products. nih.gov The stability of dithiocarbamates can be influenced by parameters like temperature and pH. nih.gov

Eco-toxicological Investigations of Amobam on Non-Target Organisms

Eco-toxicological investigations assess the potential harm of a substance to non-target organisms in the environment. google.comregulations.govresearchgate.net Amobam exhibits significant biological activity as a fungicide and bactericide by inhibiting respiration in target organisms. smolecule.com Studies have indicated that Amobam can be highly toxic to various non-target organisms, raising concerns about its ecological impact. smolecule.com Residues of pesticides can cause physiological disorders, genetic abnormalities, and various diseases in non-target organisms, potentially leading to disturbances in ecological balance and a reduction in biodiversity. researchgate.net

Assessing the ecotoxicological effects of pesticides on soil microorganisms is an area where standardized methods have been highlighted as lacking. nih.gov The persistence of pesticide residues in soil is a major threat to in-soil living organisms that support essential ecosystem services. nih.gov

Methodological Approaches for Environmental Impact Assessment of Dithiocarbamate (B8719985) Compounds

Assessing the environmental impact of dithiocarbamate compounds involves various methodological approaches. One common analytical method for determining dithiocarbamate residues is based on the principle of reducing the dithiocarbamate moiety under strong acidic conditions to yield carbon disulfide (CS₂). nih.govresearchgate.netepa.goveurofins.de The total dithiocarbamate concentration is then measured based on the amount of CS₂ produced. nih.govresearchgate.netepa.goveurofins.de This approach, while widely used, measures the total dithiocarbamate concentration and does not distinguish among individual dithiocarbamates. nih.govepa.gov

The EPA Method 630 is a colorimetric method applicable to the determination of dithiocarbamate pesticides in municipal and industrial wastewater, based on the hot acid digestion method that releases CS₂. nih.govepa.gov The evolved CS₂ is then absorbed by a color reagent, and the absorbance is measured spectrophotometrically. epa.gov

While spectrophotometric determination is utilized, chromatographic approaches, such as Gas Chromatography coupled to Mass Spectrometry (GC-MS), are also employed for analyzing dithiocarbamate fungicides, offering advantages in terms of recovery and sensitivity. nih.gov

Environmental impact assessments often consider various factors, including climate change impact, human toxicity, fossil depletion, marine eutrophication, and ozone depletion. nih.gov Evaluating the fate and transport of contaminants is a significant aspect, considering how their nature might change and where they move within and across environmental media like water, soil, sediment, air, plants, and animals. cdc.gov This involves considering possible transport processes and physical, chemical, and biological factors influencing persistence and movement. cdc.gov

Toxicological Profiles and Health Implications of Amobam and Its Metabolites in Research Models

Toxicological Investigations of Ethylenethiourea (B1671646) (ETU) Derived from Amobam

Ethylenethiourea (ETU), a key metabolite of Amobam, has been the subject of numerous toxicological investigations in experimental animal models to understand its potential health implications.

Carcinogenicity Studies of ETU in Experimental Animal Models

Studies in laboratory animals have provided sufficient evidence for the carcinogenicity of ETU inchem.orgnih.gov. Oral administration of ETU has been shown to induce tumors in both rats and mice inchem.orgnih.gov. The thyroid gland is a primary target organ for ETU-induced carcinogenicity in both species, with studies reporting high incidences of follicular cell carcinomas and adenomas in rats and mice inchem.orgnih.govpublications.gc.cacdc.govnih.govcdc.gov.

For instance, studies in Charles River CD rats fed ETU at concentrations of 175 or 350 ppm in their diets for eighteen months revealed increased incidences of thyroid carcinoma cdc.govcdc.gov. At the high dose (350 ppm), 17 out of 26 males and 8 out of 26 females developed thyroid carcinomas. At the low dose (175 ppm), thyroid carcinomas were observed in 3 out of 26 males and 3 out of 26 females cdc.gov. No thyroid carcinomas were found in control animals cdc.gov. The International Agency for Research on Cancer (IARC) has concurred that oral administration of ETU produces thyroid carcinoma in rats inchem.orgcdc.gov.

In mice, chronic exposure to ETU has also resulted in thyroid tumors nih.govnih.gov. Additionally, studies in mice have reported the induction of liver adenomas and carcinomas, as well as pituitary gland neoplasia following chronic ETU exposure inchem.orgnih.govpublications.gc.canih.govcdc.gov.

Research comparing different exposure durations, including perinatal exposure followed by adult exposure, has indicated that adult or combined perinatal/adult exposures to ETU were carcinogenic in both rats and mice nih.govnih.gov. While perinatal exposure alone was not found to be carcinogenic, the combined exposure protocols generally resulted in similar or slightly higher incidences of thyroid tumors compared to adult-only exposure nih.gov.

The following table summarizes key findings from selected carcinogenicity studies in rats:

| Species | Strain | Route of Administration | Dietary Concentration (ppm) | Key Findings (Tumor Type) | Incidence (High Dose) | Reference |

| Rat | Charles River CD | Diet | 175, 350 | Thyroid follicular carcinoma | Males: 17/26 (350 ppm) Females: 8/26 (350 ppm) | cdc.govcdc.gov |

| Rat | F344/N | Diet | 25, 83, 250, 750 | Thyroid follicular carcinoma, Adenoma, Hyperplasia | Significant increases at higher doses | inchem.org |

Research on Thyroidal and Developmental Toxicity Associated with ETU Exposure

ETU is recognized for its significant effects on the thyroid gland and its potential to cause developmental toxicity in experimental animals wikipedia.orgcdc.govgezondheidsraad.nl.

Thyroidal toxicity is a prominent effect of ETU exposure. Studies in rats have demonstrated that ETU can lead to reduced secretion of thyroid hormones (T3 and T4) and a compensatory increase in thyroid-stimulating hormone (TSH) gezondheidsraad.nl. Mechanistically, ETU has been shown to inhibit thyroid peroxidase (TPX), an enzyme essential for the synthesis of thyroid hormones gezondheidsraad.nl. This inhibition disrupts the normal functioning of the hypothalamus-pituitary-thyroid (HPT) axis publications.gc.ca. Research in rats exposed to ETU in their diet showed significant changes in thyroid hormone profiles, thyroid weights, and thyroid histopathology, including follicular cell hypertrophy and hyperplasia, at various dose levels publications.gc.cainchem.org. Increased iodine uptake and histological changes indicative of hyperplasia and lack of colloid were also observed in rat thyroids following ETU exposure inchem.org.

Beyond its effects on the thyroid, ETU has been identified as a potent teratogen in rats wikipedia.orgcdc.govgezondheidsraad.nl. Developmental toxicity studies have shown that ETU exposure during pregnancy can induce malformations in the offspring. The fetal organs most frequently affected in rats include the central nervous system, kidneys, ureter, and skeleton gezondheidsraad.nl. Specific malformations such as hydrocephaly and various fetal head and skeletal developmental abnormalities have been reported in rats exposed to ETU publications.gc.cacdc.gov. These developmental effects have sometimes been observed even in the absence of overt maternal toxicity publications.gc.ca. Dermal exposure to ETU in pregnant rats has also been shown to produce marked teratogenic effects cdc.gov.

The table below summarizes some findings related to the developmental toxicity of ETU in rats:

| Species | Route of Administration | Dosage (mg/kg bw/day) | Dosing Period During Pregnancy | Effect on the Foetus | Reference |

| Rat | Gastric intubation | 5, 10, 20, 30 | During pregnancy | Teratogenic effects (CNS, kidneys, ureter, skeleton) | gezondheidsraad.nl |

| Rat | Diet | 0.2, 2, 10 | Extended one-generation study | Increased incidence of hydrocephaly (at 10 mg/kg) | publications.gc.ca |

| Rat | Dermal application | 50 | Gestation days 10-11 or 12-13 | Marked teratogenic effects | cdc.gov |

Advanced Methodologies for Toxicological Assessment of Amobam and Related Compounds

Advanced methodologies are increasingly being employed in toxicological assessment to provide more comprehensive and mechanistic insights into the effects of chemical compounds. These approaches are applicable to the study of substances like Amobam and its metabolite ETU, although specific studies detailing their application to these particular compounds were not prominent in the search results.

Modern toxicological assessment utilizes a range of techniques, including in vitro assays, 'omics' technologies (such as genomics, transcriptomics, proteomics, and metabolomics), and computational toxicology models nih.govmdpi.compublichealthtoxicology.comeuropa.eunih.goveuropa.euhilarispublisher.com. In vitro methods and alternative models like zebrafish embryos offer faster and potentially more ethical ways to screen for developmental toxicity and other endpoints nih.govmdpi.com. 'Omics' approaches can provide holistic insights into the molecular mechanisms of toxicity, aiding in biomarker discovery and understanding the mode of action of environmental contaminants europa.euhilarispublisher.com.

Computational toxicology, utilizing Quantitative Structure-Activity Relationship (QSAR) models and deep learning approaches, allows for the prediction of toxicity endpoints based on chemical structure, which can help prioritize compounds for further testing publichealthtoxicology.comeuropa.eunih.gov. Metabolite identification and profiling are also crucial aspects of toxicological assessment, ensuring that the potential toxicity of metabolites, such as ETU from Amobam, is adequately evaluated in research studies bioanalysis-zone.comfda.govaxcelead.com. This involves comparing metabolite profiles and exposure levels in different species, including those used in toxicity studies bioanalysis-zone.comaxcelead.com.

Comparative Efficacy and Fungicide Resistance Management Research for Amobam

Comparative Efficacy Studies of Amobam Against Contemporary Fungicides

Research into the comparative efficacy of Amobam against fungicides currently in widespread use is limited, largely due to Amobam's status as an obsolete pesticide with voluntarily cancelled registrations in some regions since the 1980s. herts.ac.ukherts.ac.uk Historically, Amobam was utilized for controlling a broad spectrum of fungal and bacterial diseases in various crops. wikipedia.org

Early studies provided some indication of Amobam's performance relative to other available treatments at the time. For instance, research comparing Amobam with other fungicides for the control of potato late blight suggested that Amobam offered disease control comparable to some other fungicides evaluated in that context. wikipedia.org In the case of pepper anthracnose and disease prevention, Amobam was noted as being more effective than certain conventional fungicides, although its duration of disease prevention was reported to be shorter, necessitating more frequent applications. wikipedia.org Evaluations in specific contexts, such as candidate fungicides for use in fish culture, compared the efficacy of various compounds, including those related to Amobam, against standards like malachite green; in these specific aquatic tests, malachite green demonstrated higher effectiveness than most candidates, though this context is distinct from typical agricultural applications. made-in-china.com

Research into Amobam's Contribution to Fungicide Resistance Mechanisms

Fungicide resistance typically develops when pathogens acquire genetic mutations that alter the target site of a fungicide or enable the detoxification or efflux of the fungicide. Single-site fungicides, which interact with a single specific protein or enzyme, are at a higher risk of resistance development because a single mutation can render the fungicide ineffective. In contrast, multi-site fungicides like Amobam attack pathogens at several different points simultaneously. wikipedia.orgmade-in-china.com For a pathogen to develop resistance to a multi-site fungicide, it would theoretically require simultaneous mutations at multiple, unrelated genetic loci, an event considered far less likely to occur spontaneously compared to a single mutation.

Research classifies Amobam within the Fungicide Resistance Action Committee (FRAC) Group M03, which comprises multi-site contact fungicides. made-in-china.com Fungicides in this group are generally considered to have a low intrinsic risk of resistance evolution. made-in-china.com The multi-site activity of Amobam means that pathogens are less prone to developing resistance compared to fungicides with a single, specific target site. wikipedia.org

Strategies for Integrating Amobam Knowledge into Fungicide Resistance Management Programs

Although Amobam is largely obsolete in mainstream agriculture, the understanding of its multi-site mode of action and its associated low risk of resistance development remains highly relevant to contemporary fungicide resistance management strategies. The principles derived from studying multi-site fungicides like Amobam inform the use of other compounds in the dithiocarbamate (B8719985) class and other multi-site fungicides that are still in use.

Key strategies for fungicide resistance management that are underpinned by the knowledge of multi-site activity include:

Rotation and Mixing: Integrating fungicides with different modes of action is a cornerstone of resistance management. The low-risk multi-site activity characteristic of compounds like Amobam makes them ideal partners for rotation or pre-mixture with higher-risk, single-site fungicides. wikipedia.orgwikidata.orgflybase.org This approach reduces the selection pressure on the pathogen population for resistance to the single-site component.

Preventive Application: Multi-site fungicides primarily act as protectants, forming a barrier on the plant surface to prevent infection. wikipedia.orgwikipedia.org Applying these fungicides preventively, before significant disease establishment, is crucial. This minimizes the pathogen population size exposed to the fungicide, thereby reducing the likelihood of resistant individuals emerging and multiplying.

Integrated Pest Management (IPM): Incorporating fungicides with a low resistance risk, such as those with a multi-site action, into a broader IPM program that includes cultural practices, resistant varieties, and biological control agents, further reduces reliance on any single mode of action and enhances the sustainability of disease control. wikipedia.orgwikidata.orgfishersci.ca

The research into Amobam and other dithiocarbamates has reinforced the value of multi-site fungicides as essential tools in preventing or delaying the evolution of fungicide resistance in pathogen populations. The knowledge gained underscores the importance of preserving the effectiveness of existing multi-site fungicides and highlights the need for continued research into and development of new compounds with similar resistance-breaking properties.

Table 1: Classification and Mode of Action of Amobam

| Property | Detail | Source |

| Chemical Class | Dithiocarbamate | wikipedia.orgherts.ac.ukwikidata.org |

| FRAC Group | M03 | made-in-china.com |

| Mode of Action | Multi-site; Inhibits key enzymes and metabolic processes (e.g., respiration) | herts.ac.ukwikipedia.orgwikidata.org |

| Resistance Risk | Low | wikipedia.orgmade-in-china.com |

| Activity | Fungicide, Bactericide | herts.ac.ukwikipedia.org |

| Systemicity | Non-systemic (Contact Protectant) | wikipedia.org |

Advanced Analytical and Computational Research on Amobam

Development and Validation of Sophisticated Analytical Methodologies for Amobam and its Metabolites

The analysis of dithiocarbamates (DTCs), including Amobam, presents challenges due to their relatively low stability in aqueous solutions and limited solubility in water and common organic solvents nih.govtandfonline.com. Consequently, the development and validation of sensitive and specific analytical methodologies are essential for their detection and quantification in various matrices.

Chromatographic and Mass Spectrometric Approaches for Amobam and Ethylenethiourea (B1671646) Quantification

Chromatographic methods, particularly when coupled with mass spectrometry, are widely employed for the separation, identification, and quantification of Amobam and its metabolite, ethylenethiourea (ETU) nih.govmdpi.comrsc.org. These techniques offer high sensitivity and selectivity, crucial for analyzing residues in complex matrices like food and environmental samples mdpi.commeasurlabs.com.

One common approach for analyzing dithiocarbamates involves their decomposition to carbon disulfide (CS2) under hot acidic conditions, followed by the detection of the liberated CS2 using gas chromatography (GC) coupled with techniques like mass spectrometry (MS) nih.govcabidigitallibrary.orgencyclopedia.pub. This method, while widely used and standardized (e.g., EN 12396), measures the total dithiocarbamate (B8719985) content expressed as CS2 and does not distinguish between individual analytes nih.govencyclopedia.pub. A method has been established for the determination of Amobam residues in vegetables and cereals using GC-MS with solvent absorption, where Amobam residues are decomposed to CS2, absorbed by hexane, and then determined by GC-MS cabidigitallibrary.org. This method demonstrated average recoveries ranging from 75.7% to 91.0% and limits of quantitation of 0.03 mg/kg in tested samples cabidigitallibrary.org.

Alternatively, methods based on liquid chromatography (LC) are also utilized, often involving alkaline extraction with stabilizers to enhance the stability of DTCs tandfonline.com. LC coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of pesticides, including EBDCs and ETU, offering improved sensitivity and selectivity nih.govresearchgate.netunb.br. A sensitive analytical method using LC-MS/MS has been reported for the quantitative analysis of ETU in human urine, involving solid-supported liquid extraction for sample preparation publisso.deresearchgate.net. This method achieved a quantitation limit of 0.5 µg/l for ETU in urine publisso.de. Another study described a UHPLC-MS/MS method for determining EBDC-dimethyl derivatives and ETU in dry herbs, noting that a matrix-matched analytical curve was necessary for EBDC-dimethyl quantification due to significant matrix effects unb.br. The addition of L-cysteine during sample extraction was found to prevent ETU degradation unb.br.

The direct analysis of Amobam remaining in a sample using GC/MS has also been explored, involving extraction with alcohol as a solvent patsnap.com.

Here is a summary of some analytical methods and their performance:

| Analyte(s) | Matrix | Method Principle | Equipment | Recoveries (%) | LOQ (mg/kg or µg/L) | Reference |

| Amobam (as CS2) | Vegetables and Cereals | Hot acid digestion to CS2, GC-MS with absorption | GC-MS | 75.7-91.0 | 0.03 (mg/kg) | cabidigitallibrary.org |

| ETU | Human Urine | Solid-supported liquid extraction, LC-MS/MS | LC-MS/MS | Not specified | 0.5 (µg/L) | publisso.de |

| EBDC-dimethyl, ETU | Dry Herbs | Extraction with L-cysteine, UHPLC-MS/MS | UHPLC-MS/MS | Not specified | Not specified | unb.br |

| DTCs (as CS2) | Soya | Hot acid digestion to CS2, GC-PFPD and GC-ITD-MS | GC-PFPD, GC-ITD-MS | 68-91 | 0.05 (mg kg⁻¹) | encyclopedia.pub |

Theoretical and Computational Chemistry Approaches to Amobam Studies

Theoretical and computational chemistry methods provide valuable tools for investigating the fundamental properties and behavior of Amobam at the molecular level, complementing experimental studies nih.gov.

Quantum Mechanical Investigations of Amobam's Electronic Structure and Reactivity

Quantum mechanical (QM) methods are used to study the electronic structure of molecules, providing insights into their properties and reactivity wikipedia.orgnih.gov. These calculations involve solving the Schrödinger equation to determine the electronic wave function nih.govcharm-eu.eu. While specific quantum mechanical investigations focused solely on Amobam were not detailed in the search results, QM methods are broadly applied to understand the electronic contributions to the properties of molecules and to study reaction pathways wikipedia.org. Hybrid quantum mechanical/molecular mechanical (QM/MM) models are also used to explore the structure, reactivity, and electronic properties of complex chemical systems researchgate.netmpg.de. Such studies could be applied to Amobam to understand its intrinsic electronic properties and how they influence its interactions and transformations.

Molecular Dynamics Simulations of Amobam Interactions with Biological Macromolecules

Molecular dynamics (MD) simulations are computational methods that model the behavior of atoms and molecules over time by simulating the forces and motions governing their interactions ebsco.commdpi.com. These simulations can provide detailed insights into how molecules interact with biological macromolecules like proteins and enzymes ebsco.commdpi.com. While the search results did not provide specific examples of MD simulations involving Amobam and biological macromolecules, MD simulations are widely used in drug discovery and pharmaceutical development to study ligand-receptor interactions and the dynamics of biomolecules mdpi.com. Applying MD simulations to Amobam could help understand its potential interactions with biological targets, although the provided information does not include such studies. The AMOEBA force field is a polarizable multipole-based model used in MD simulations to capture intermolecular forces, and extensions like AMOEBA+ aim to improve the description of interactions nih.govnih.gov.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.